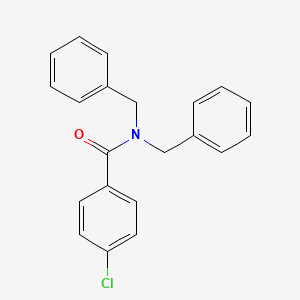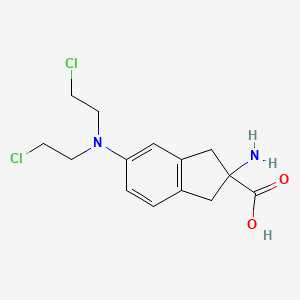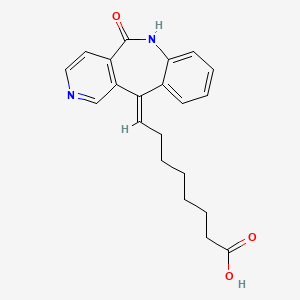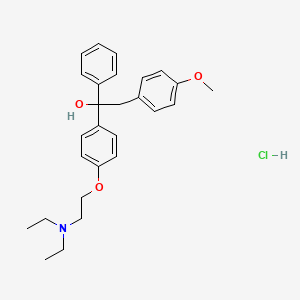
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloro-1-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the carbon atom bearing the chlorine substituent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, leading to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors may play a role in its antiemetic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its trimethylpyrrolidinyl substituent may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
特性
CAS番号 |
2622-39-1 |
|---|---|
分子式 |
C22H28Cl2N2S |
分子量 |
423.4 g/mol |
IUPAC名 |
2-chloro-10-[3-(2,2,4-trimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C22H27ClN2S.ClH/c1-16-14-22(2,3)24(15-16)11-6-12-25-18-7-4-5-8-20(18)26-21-10-9-17(23)13-19(21)25;/h4-5,7-10,13,16H,6,11-12,14-15H2,1-3H3;1H |
InChIキー |
CXZXVYKETNGOQS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)












